Methyl 4-((6,7-dimethoxy-2-(2-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((6,7-dimethoxy-2-(2-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its intricate structure, which includes a benzoate ester, a tetrahydroisoquinoline moiety, and various functional groups such as methoxy and phenylbutanoyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((6,7-dimethoxy-2-(2-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Phenylbutanoyl Group: This step involves the acylation of the tetrahydroisoquinoline core with phenylbutanoyl chloride in the presence of a base such as pyridine.
Formation of the Benzoate Ester: The final step involves the esterification of the compound with methyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((6,7-dimethoxy-2-(2-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 4-((6,7-dimethoxy-2-(2-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((6,7-dimethoxy-2-(2-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((6,7-dimethoxy-2-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Methyl 4-((6,7-dimethoxy-2-(2-phenylpropionyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
Uniqueness
Methyl 4-((6,7-dimethoxy-2-(2-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its specific structural features, such as the presence of the phenylbutanoyl group and the tetrahydroisoquinoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H33NO6 |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(2-phenylbutanoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C30H33NO6/c1-5-24(20-9-7-6-8-10-20)29(32)31-16-15-22-17-27(34-2)28(35-3)18-25(22)26(31)19-37-23-13-11-21(12-14-23)30(33)36-4/h6-14,17-18,24,26H,5,15-16,19H2,1-4H3 |
InChI Key |
VFVMUGKHFFJMLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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